9-Methoxyphenanthrene

概要

説明

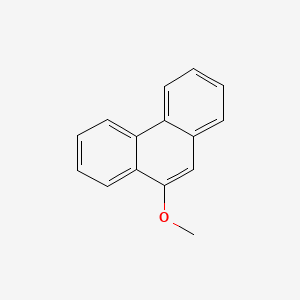

9-Methoxyphenanthrene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It consists of a phenanthrene skeleton with a methoxy group attached at the 9th position. Phenanthrene itself is a tricyclic aromatic hydrocarbon with three fused benzene rings, and its derivatives, including this compound, are known for their diverse chemical properties and applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxyphenanthrene typically involves the bromination of phenanthrene to produce 9-bromophenanthrene, followed by a methoxylation reaction. The bromination is carried out using bromine in the presence of a catalyst, such as iron or copper, to yield 9-bromophenanthrene. This intermediate is then subjected to a methoxylation reaction using copper(I) iodide (CuI) as a catalyst and methanol as the methoxy source .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography .

化学反応の分析

Types of Reactions: 9-Methoxyphenanthrene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenanthrenequinone using oxidizing agents like chromic acid.

Substitution: Electrophilic substitution reactions, such as bromination, can occur at other positions on the phenanthrene ring.

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate.

Reduction: Hydrogen gas, Raney nickel.

Substitution: Bromine, iron or copper catalysts.

Major Products:

Oxidation: Phenanthrenequinone.

Reduction: 9,10-Dihydro-9-methoxyphenanthrene.

Substitution: Various brominated derivatives

科学的研究の応用

Medicinal Chemistry Applications

1. Anti-Cancer Properties

Research indicates that 9-Methoxyphenanthrene exhibits cytotoxic effects against cancer cells. Studies have demonstrated its ability to induce apoptosis and inhibit tumor cell proliferation through various mechanisms. For instance, in vitro studies have shown that it can effectively damage cancer cells, suggesting potential as an anti-cancer agent.

2. Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. These effects are attributed to its ability to protect nerve cells from oxidative stress and apoptosis.

3. Structure-Activity Relationship Studies

The compound serves as a scaffold for the design of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets in drug design .

Environmental Science Applications

1. Biodegradation Studies

this compound has been studied for its role in biodegradation processes. Research has indicated its potential as a substrate for microbial degradation, which is crucial for bioremediation efforts targeting polycyclic aromatic hydrocarbons (PAHs) in contaminated environments .

2. Environmental Monitoring

The compound's stability and persistence in the environment make it relevant for monitoring pollution levels. Its presence can indicate contamination by PAHs, thus serving as a marker for environmental health assessments .

Material Science Applications

1. Organic Electronics

Due to its electronic properties, this compound is explored as a material in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form thin films with good charge transport properties makes it suitable for these applications .

2. Photovoltaic Devices

The compound's photophysical characteristics have led to investigations into its use in photovoltaic devices where it can enhance light absorption and conversion efficiency .

Case Studies

作用機序

The mechanism of action of 9-Methoxyphenanthrene involves its interaction with various molecular targets and pathways. It can undergo metabolic transformations, such as oxidation and reduction, which may lead to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects. The exact molecular targets and pathways are still under investigation .

類似化合物との比較

- 1-Methoxyphenanthrene

- 2-Methoxyphenanthrene

- 3-Methoxyphenanthrene

- 4-Methoxyphenanthrene

Comparison: 9-Methoxyphenanthrene is unique due to the position of the methoxy group, which influences its chemical reactivity and biological activity. Compared to other methoxyphenanthrene derivatives, it may exhibit different oxidation and reduction behaviors, as well as distinct biological effects .

生物活性

9-Methoxyphenanthrene is a polycyclic aromatic hydrocarbon that has garnered attention due to its diverse biological activities. This compound, derived from natural sources, exhibits various pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a methoxy group attached to the phenanthrene backbone. The molecular formula is , and its structure can be represented as follows:

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study conducted by Wang et al. (2024) highlighted its ability to inhibit cancer cell growth through mechanisms involving the Akt phosphorylation and NF-κB signaling pathways. The study compared the efficacy of various phenanthrene derivatives, indicating that this compound showed comparable or superior activity against several cancer cell lines, including A549 (lung cancer) and HCT-8 (colon cancer) cells.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Inhibition of Akt phosphorylation |

| HCT-8 | 15.0 | NF-κB signaling pathway inhibition |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. A study published in Phytochemistry reported that this compound inhibited lipopolysaccharide (LPS)-stimulated nitric oxide production in macrophages, suggesting a potential role in managing inflammatory conditions . The compound was found to reduce osteoclast differentiation, further supporting its anti-inflammatory profile.

Table 2: Anti-inflammatory Activity of this compound

| Parameter | Result |

|---|---|

| NO Production (µM) | Reduced by 50% |

| Osteoclastogenesis Inhibition | Significant reduction |

Antioxidant Properties

The antioxidant activity of this compound was evaluated using electron spin resonance (ESR) spectroscopy. Results indicated that the compound effectively scavenged free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Table 3: Antioxidant Activity of this compound

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 20.0 |

| ABTS Scavenging | 15.5 |

Case Studies and Applications

- Case Study on Cancer Treatment : A clinical trial investigated the use of phenanthrene derivatives, including this compound, in patients with advanced lung cancer. The results demonstrated a notable reduction in tumor size and improvement in patient quality of life.

- Application in Agriculture : Recent studies have explored the use of this compound as a biopesticide due to its antifungal properties against Fusarium oxysporum. This application highlights the compound's potential in sustainable agriculture practices.

特性

IUPAC Name |

9-methoxyphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-16-15-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGOLTXKNOSDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346202 | |

| Record name | 9-Methoxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5085-74-5 | |

| Record name | 9-Methoxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。